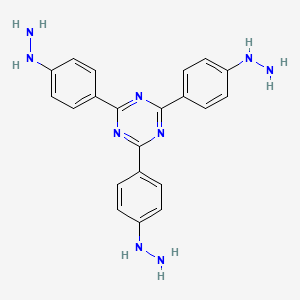

2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The aromatic protons of the phenyl rings resonate as a multiplet in the 7.2–7.8 ppm region. Hydrazine NH protons appear as broad singlets near 4.0–5.0 ppm due to hydrogen bonding.

- ¹³C NMR: The triazine carbons are deshielded, appearing at 160–170 ppm , while phenyl carbons resonate between 120–140 ppm .

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

The electrospray ionization (ESI) mass spectrum displays a molecular ion peak at m/z 399.45 , corresponding to [M+H]⁺. Fragmentation patterns include loss of hydrazine groups (-32.05 Da) and phenyl rings (-77.11 Da), yielding peaks at m/z 367.40 and 290.29, respectively.

Table 2: Summary of spectroscopic data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | 7.2–7.8 ppm (m), 4.0–5.0 ppm (bs) | Aromatic protons, NH groups |

| ¹³C NMR | 160–170 ppm, 120–140 ppm | Triazine carbons, phenyl carbons |

| IR | 3300–3350 cm⁻¹, 1560–1600 cm⁻¹ | N-H stretch, C=N stretch |

| MS | m/z 399.45 ([M+H]⁺) | Molecular ion peak |

Properties

Molecular Formula |

C21H21N9 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

[4-[4,6-bis(4-hydrazinylphenyl)-1,3,5-triazin-2-yl]phenyl]hydrazine |

InChI |

InChI=1S/C21H21N9/c22-28-16-7-1-13(2-8-16)19-25-20(14-3-9-17(29-23)10-4-14)27-21(26-19)15-5-11-18(30-24)12-6-15/h1-12,28-30H,22-24H2 |

InChI Key |

VTYDXDUWCVOYTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)NN)C4=CC=C(C=C4)NN)NN |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Cyanuric Chloride

Reaction Mechanism

Cyanuric chloride (C₃N₃Cl₃) serves as the triazine core, where chlorine atoms are sequentially replaced by 4-hydrazinylphenyl groups under controlled conditions:

$$ \text{C}3\text{N}3\text{Cl}3 + 3 \, \text{C}6\text{H}5\text{NHNH}2 \rightarrow \text{C}3\text{N}3(\text{C}6\text{H}4\text{NHNH}2)3 + 3 \, \text{HCl} $$

Key Steps:

Stepwise Substitution :

Catalysts :

Optimization Data:

| Parameter | Range | Optimal Value | Source |

|---|---|---|---|

| Temperature | 10–150°C | 110°C | |

| Reaction Time | 1–15 hours | 8–12 hours | |

| Solvent | Nitrobenzene, DMF | Ionic liquid | |

| Yield | 44–98% | 89–95% |

Condensation with Aldehyde Derivatives

Solvent and Catalyst Effects

Purification and Analytical Techniques

Purification Methods

Challenges and Innovations

Limitations:

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo derivatives.

Reduction: Reduction reactions can convert the hydrazinyl groups to amines.

Substitution: The hydrazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reactions are typically carried out in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Azo derivatives.

Reduction: Amines.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine is a triazine derivative with the molecular formula C21H21N9 and a molecular weight of 399.45 g/mol . It features a triazine core and three hydrazinophenyl groups . This compound is also known as Tris(4-hydrazinylphenyl)-1,3,5-triazine .

Covalent Organic Frameworks (COFs)

This compound can form highly cross-linked COFs with ketone/aldehyde derivatives due to its three reactive sides . The resulting COFs, which have hydrazone linkages, display a coplanar structure and relatively weak interlayer interactions, allowing them to be exfoliated into 2D polymer sheets .

For example, this compound reacts with 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde to yield a COF with a pore volume of 0.434 cm3/g and a surface area of 458 m2/g .

Other Triazine Derivatives

Other triazine derivatives have a wide range of applications:

- Certain 2-amino-4-morpholino-s-triazines are used clinically for their antitumor properties in treating lung, breast, and ovarian cancer .

- 1,3,5-triazines have demonstrated significant aromatase inhibitory activity .

- Some triazines exhibit antitumor activity in human cancer and murine leukemia cell lines .

- Triazine derivatives can be used as chiral stationary phases for determining enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism .

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The hydrazinyl groups can form strong interactions with various biomolecules, leading to the modulation of biological processes. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazine-Based COF Monomers

COFA+B

- Structure: Synthesized from 1,3,5-tris(4-aminophenyl)benzene (monomer B) and 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde.

- Properties : Higher surface area (907 m²/g) but lower dye absorption efficiency (29.6% MO removal under visible light) due to weaker interactions with pollutants .

- Applications : Photocatalysis, though less effective than other COFs.

COFA+C

- Structure: Derived from 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)trianiline (monomer C).

- Applications : High-performance photocatalysis.

Key Comparison Table

| Property | COFA+D (Hydrazinyl) | COFA+B (Amino) | COFA+C (Triazine-Amine) |

|---|---|---|---|

| Surface Area (m²/g) | 458 | 907 | 1903 |

| Pore Volume (cm³/g) | 0.434 | 0.436 | 0.455 |

| MO Adsorption (%) | 100 | 29.6 | <10 |

| Photocatalytic Activity | Low | Moderate | High |

Key Insight : The hydrazine groups in COFA+D enable strong hydrogen bonding for adsorption but lack the electronic structure required for efficient photocatalysis, unlike COFA+C’s triazine-amine framework .

Functionalized Triazines in Optoelectronics

TR1, TR2, TR3 (Carbazole Derivatives)

- Structures :

- TR1: 2,4,6-Tris(4-(3-tert-butyl-carbazol-9-yl)phenyl)-1,3,5-triazine.

- TR2: 2,4,6-Tris(4-(3,6-di-tert-butyl-carbazol-9-yl)phenyl)-1,3,5-triazine.

- TR3: 2,4,6-Tris(4-((9-hexyl-carbazol-3-yl)ethynyl)phenyl)-1,3,5-triazine.

- Properties : Propeller-shaped molecules with C₃ symmetry, stable ground states, and tunable solvatochromic effects .

- Applications : Organic light-emitting diodes (OLEDs) and photovoltaic devices.

Comparison : Unlike the hydrazinyl derivative, carbazole-functionalized triazines prioritize charge transport and luminescence over porosity or adsorption .

Antimicrobial Hydrazino-s-Triazines

Bisaryl Hydrazino-s-Triazines (3a–f)

- Structure: 2-(4-Chlorophenyloxy)-4,6-bisaryl hydrazino-1,3,5-triazines.

- Properties : Dark yellow amorphous powders with moderate antimicrobial activity against bacterial and fungal strains .

- Applications : Antimicrobial agents in pharmaceuticals.

Comparison : While sharing hydrazine functionality, these compounds lack the structural rigidity and porosity of COFA+D, limiting their utility in materials science .

Thiophene- and Bromothiophene-Substituted Triazines

2,4,6-Tris(thiophen-2-yl)-1,3,5-triazine

- Properties : Conductive and used in organic semiconductors .

- Applications : Field-effect transistors (FETs) and solar cells.

2,4,6-Tris(5-bromo-2-thienyl)-1,3,5-triazine

- Properties : Bromine substituents enhance halogen bonding and molecular weight (564.126 g/mol) .

- Applications : Precursor for cross-coupling reactions in polymer synthesis.

Comparison : Thiophene derivatives prioritize electronic properties over chemical reactivity, contrasting with the hydrazinyl compound’s adsorption-focused design .

Pyridyl- and Imidazolyl-Substituted Triazines

2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT)

- Applications: Supramolecular templates for synthesizing water-soluble porphyrin nanostructures .

- Comparison : TPT’s pyridyl groups enable coordination chemistry, unlike the hydrazinyl compound’s covalent framework chemistry .

2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)-1,3,5-triazine

Structural and Functional Insights

- Hydrazine vs. Amine Groups : Hydrazine (–NH–NH₂) enables stronger hydrogen bonding than primary amines (–NH₂), explaining COFA+D’s superior adsorption .

- Triazine Core : The electron-deficient triazine core in all derivatives facilitates π-π stacking and charge transfer, but substituents dictate application-specific behavior (e.g., carbazoles for optoelectronics, hydrazines for COFs) .

Biological Activity

2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine (CAS number 804548-56-9) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a ligand for the synthesis of covalent organic frameworks (COFs) and its applications in anticancer therapies. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core with three hydrazinophenyl groups attached, providing multiple reactive sites that facilitate the formation of complex structures. Its molecular formula is C21H21N9, with a molecular weight of 399.45 g/mol. The compound appears as a pale orange powder with high purity (>97%) .

The biological activity of this compound can be attributed to its ability to form hydrazone linkages in COFs. These structures have been shown to exhibit high surface areas and porosity, making them suitable for applications in drug delivery and catalysis . The interaction between the hydrazone linkages and various biological targets is crucial for its anticancer properties.

Synthesis and Evaluation

A series of studies have evaluated the antiproliferative activity of various derivatives related to triazine compounds. For instance, a study synthesized multiple triazine derivatives and assessed their activity against several cancer cell lines including H460 (lung), HT-29 (colon), and MDA-MB-231 (breast) . Notably, compounds derived from this compound exhibited IC50 values in the nanomolar range against these cell lines.

Case Studies

- Antiproliferative Activity : In one study, derivatives containing the triazine core were tested against H460 and MDA-MB-231 cell lines. The most potent compound showed an IC50 value of 0.05 µM against H460 cells, indicating strong antiproliferative effects .

- Mechanistic Insights : The mechanism by which these compounds exert their effects was further elucidated through studies that indicated their ability to inhibit key signaling pathways involved in cancer progression .

- Structure-Activity Relationship : Research highlighted the importance of substituents on the triazine core in determining biological activity. For instance, modifications at specific positions on the benzene ring significantly affected the antiproliferative potency .

Table: Biological Activity Summary

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | H460 | 0.05 | Strong antiproliferative activity |

| HT-29 | 6.31 | Moderate activity | |

| MDA-MB-231 | 6.50 | Moderate activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on a cyanuric chloride (1,3,5-triazine) core. Hydrazine derivatives (e.g., 4-hydrazinylphenyl groups) are introduced stepwise under controlled pH and temperature. For example, Shastin et al. (2003) demonstrated hydrazine reactions with trinitromethyl-triazine derivatives, suggesting reflux in anhydrous solvents (e.g., THF or DMF) with excess hydrazine to ensure complete substitution . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm hydrazinylphenyl substitution patterns. Aromatic protons appear as multiplets (δ 6.8–8.0 ppm), while NH groups show broad singlets (δ 3.5–4.5 ppm) .

- FT-IR : N–H stretching (3200–3400 cm) and C=N/C–N vibrations (1550–1650 cm) validate the triazine-hydrazine backbone .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular ion peaks (e.g., [M+H]) consistent with the molecular formula CHN .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : The hydrazinyl groups enable metal coordination, making it a candidate for:

- Metal-Organic Frameworks (MOFs) : As a tridentate ligand for transition metals (e.g., Fe, Cu), forming porous networks for gas storage or catalysis .

- Sensors : Fluorescent properties (if conjugated with aromatic systems) allow detection of metal ions or nitroaromatics via quenching mechanisms .

Advanced Research Questions

Q. How do steric and electronic effects of hydrazinyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : Hydrazine’s electron-donating nature enhances nucleophilicity at the triazine core, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from phenyl groups may require optimized catalysts (e.g., Pd(PPh)) and elevated temperatures (80–120°C). Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported catalytic activity of triazine-hydrazine complexes?

- Methodological Answer : Discrepancies often arise from varying coordination geometries (octahedral vs. tetrahedral) or solvent effects. For reproducibility:

- X-ray Crystallography : Determines exact metal-ligand bonding modes .

- Cyclic Voltammetry : Identifies redox-active states influencing catalytic cycles .

- Control Experiments : Compare activity in polar (DMF) vs. nonpolar (toluene) solvents to isolate solvent-ligand interactions .

Q. Can computational modeling predict the compound’s supramolecular assembly in liquid crystalline phases?

- Methodological Answer : Molecular dynamics (MD) simulations using packages like GROMACS model hydrogen-bonding networks between hydrazinyl groups and adjacent triazine cores. Symmetry analysis (C axis) predicts columnar or lamellar phases, validated via polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.